2-(3-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid is a synthetic compound primarily utilized as a building block or intermediate in organic synthesis, particularly in medicinal chemistry research. [] Its significance lies in its potential to act as a precursor for more complex molecules with desired biological activities. [] The compound belongs to the class of substituted triazoles, which are known for their diverse biological properties.
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound notable for its unique structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a butanoic acid moiety. The presence of the bromine atom in the triazole ring enhances its reactivity, making it an interesting subject for research in chemistry and biology.
The compound can be synthesized through various chemical methods, primarily involving the reaction of 3-bromo-1H-1,2,4-triazole with derivatives of butanoic acid. It is available for purchase from specialized chemical suppliers.
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid falls under the category of organic compounds, specifically as a derivative of triazole and carboxylic acids. Its molecular formula is C6H8BrN3O2, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid typically involves a nucleophilic substitution reaction where the triazole ring is introduced to the butanoic acid moiety.
The molecular structure of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid consists of:
The compound's molecular weight is approximately 218.06 g/mol. The structure can be represented as follows:
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid can participate in several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield different products.
Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides .
Common reagents for these reactions include:
The mechanism of action for 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with biological targets. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties by interfering with specific molecular pathways in target cells .
The exact mechanism remains an area of ongoing research but may involve inhibition of key enzymes or modulation of cellular signaling pathways.
The compound exhibits typical characteristics associated with organic acids:
Key chemical properties include:
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid has several significant applications:
Chemistry: It serves as a building block in synthesizing more complex molecules and acts as a ligand in coordination chemistry.
Biology: The compound is under investigation for its potential biological activities including antimicrobial and anticancer effects.
Medicine: Research is ongoing into its use as an antifungal and antiviral agent.
Industry: It is utilized in developing new materials with specific properties such as corrosion resistance and thermal stability .
The development of triazole-based therapeutics for hyperuricemia and gout represents a significant evolution from early uricosuric agents. Historically, urate-lowering therapies relied heavily on purine analogs like allopurinol (introduced in 1966) and thiazole derivatives like febuxostat, which target xanthine oxidase (XO) to reduce uric acid production [10]. However, these agents faced limitations, including hypersensitivity reactions (allopurinol) and cardiovascular risks (febuxostat), driving the search for novel chemotypes targeting alternative pathways [2] [8]. The discovery of urate transporter 1 (URAT1) as a key regulator of renal urate reabsorption shifted focus toward URAT1 inhibitors. Early URAT1 blockers like benzbromarone contained thiol or ketone groups, offering efficacy but with off-target toxicity risks due to reactive metabolites [8].
Triazoles emerged as promising bioisosteres due to their:
Table 1: Evolution of Key Uricosuric Agents
Era | Representative Agents | Core Chemotype | Primary Target | Limitations |
---|---|---|---|---|
1960s-2000s | Allopurinol | Purine analog | Xanthine oxidase | Hypersensitivity, renal toxicity |
2000s-2010s | Febuxostat | Thiazole | Xanthine oxidase | Cardiovascular risks |
2010s-Present | Lesinurad | 1,2,4-Triazole | URAT1 | Drug-drug interactions |
Present-Future | 2-(3-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid | Triazolylbutanoic acid | URAT1/XO (dual) | Under investigation |
The rational redesign of URAT1 inhibitors centered on replacing metabolically labile thiols with 1,2,4-triazole motifs. Thiol-containing drugs like diclofenac and benzbromarone exhibited potent URAT1 inhibition but generated quinone-imine metabolites via cytochrome P450 oxidation, leading to hepatotoxicity [5] [8]. Triazoles circumvent this via:
For 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid, strategic bromination at the triazole C3 position enhances URAT1 affinity through:
Table 2: Impact of Triazole Substitution on URAT1 Binding Affinity
Compound | R Group | URAT1 IC₅₀ (μM) | Key Binding Interactions |
---|---|---|---|
Benzbromarone (thiol analog) | -Br | 0.35 | H-bond: Asn71; Halogen bond: Leu128; π-stack: Phe68 |
2-(1H-1,2,4-triazol-1-yl)butanoic acid | -H | 2.10 | H-bond: Arg29, His99; Salt bridge: Arg29 |
2-(3-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid | -Br | 0.55 | H-bond: Arg29, His99; Halogen bond: Leu128; π-stack: Phe68 |
Molecular hybridization combines pharmacophores from distinct bioactive molecules to create multifunctional agents. For 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid, hybridization integrates:
Hybrid design principles applied include:
In hyperuricemic mouse models, hybrid derivatives exhibit synergistic urate-lowering effects:
Table 3: Hybridization Outcomes in Triazolylbutanoic Acid Derivatives
Hybrid Component 1 | Hybrid Component 2 | Critical Fusion Site | Bioactivity Enhancement | Reference |
---|---|---|---|---|
Febuxostat (bromothiazole) | Lesinurad (triazole carboxylic acid) | Triazole N1-butyl fusion | 25% greater urate reduction vs. parent combinations | [8] |
Topiroxostat (cyanopyridine) | Benzbromarone (thiophene carboxylate) | Triazole C3-bromo substitution | Dual XO/URAT1 inhibition (IC₅₀ < 1 μM both targets) | [2] [8] |
2-(3-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid | N/A | Integrated scaffold | Serum XOR inhibition: 92% at 2h (single dose) | [8] |
The structural evolution of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid exemplifies rational drug design leveraging triazole bioisosterism, strategic halogenation, and molecular hybridization. Future directions include covalent hybridization with non-cleavable linkers for sustained dual-target engagement and prodrug strategies masking the carboxylic acid to enhance oral bioavailability [6] [9].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1